molecular formula C6H9NO2 B103654 1-(3-Methyl-4,5-dihydroisoxazol-5-yl)ethanone CAS No. 17492-61-4

1-(3-Methyl-4,5-dihydroisoxazol-5-yl)ethanone

Cat. No. B103654
CAS RN: 17492-61-4
M. Wt: 127.14 g/mol
InChI Key: UWGGDPKCRUNYQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methyl-4,5-dihydroisoxazol-5-yl)ethanone, also known as MDE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic organic compound that belongs to the class of isoxazolines, which are known for their diverse biological activities.

Mechanism Of Action

The mechanism of action of 1-(3-Methyl-4,5-dihydroisoxazol-5-yl)ethanone is not fully understood, but it is believed to act by modulating the release of neurotransmitters in the central nervous system. It has been shown to enhance the release of dopamine and serotonin, which are neurotransmitters that play important roles in mood regulation and reward processing.

Biochemical And Physiological Effects

1-(3-Methyl-4,5-dihydroisoxazol-5-yl)ethanone has been shown to exhibit several biochemical and physiological effects, including anticonvulsant and analgesic properties, enhancement of neurotransmitter release, and insecticidal properties against several insect species. These effects make it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain, as well as new insecticides for agricultural use.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-(3-Methyl-4,5-dihydroisoxazol-5-yl)ethanone in lab experiments is its diverse biological activities, which make it a potential candidate for various research applications. However, one of the limitations of using 1-(3-Methyl-4,5-dihydroisoxazol-5-yl)ethanone is its potential toxicity, which requires careful handling and disposal procedures.

Future Directions

There are several future directions for the research on 1-(3-Methyl-4,5-dihydroisoxazol-5-yl)ethanone, including:
1. Further studies on its mechanism of action and effects on neurotransmitter release.
2. Development of new drugs for the treatment of epilepsy and chronic pain based on the anticonvulsant and analgesic properties of 1-(3-Methyl-4,5-dihydroisoxazol-5-yl)ethanone.
3. Development of new insecticides for agricultural use based on the insecticidal properties of 1-(3-Methyl-4,5-dihydroisoxazol-5-yl)ethanone.
4. Investigation of the potential use of 1-(3-Methyl-4,5-dihydroisoxazol-5-yl)ethanone in the treatment of mood disorders and addiction.
5. Evaluation of the potential toxic effects of 1-(3-Methyl-4,5-dihydroisoxazol-5-yl)ethanone and development of safer handling and disposal procedures.

Synthesis Methods

1-(3-Methyl-4,5-dihydroisoxazol-5-yl)ethanone can be synthesized through a multi-step process starting with the reaction of 3-methyl-5-nitroisoxazole with ethyl acetate, followed by reduction with sodium borohydride and subsequent acetylation with acetic anhydride. This method yields a pure form of 1-(3-Methyl-4,5-dihydroisoxazol-5-yl)ethanone that can be used for various research applications.

Scientific Research Applications

1-(3-Methyl-4,5-dihydroisoxazol-5-yl)ethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and agriculture. In medicinal chemistry, 1-(3-Methyl-4,5-dihydroisoxazol-5-yl)ethanone has been shown to exhibit anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain.
In neuroscience, 1-(3-Methyl-4,5-dihydroisoxazol-5-yl)ethanone has been studied for its effects on the central nervous system, particularly on the modulation of neurotransmitter release. It has been shown to enhance the release of dopamine and serotonin, which are neurotransmitters that play important roles in mood regulation and reward processing.
In agriculture, 1-(3-Methyl-4,5-dihydroisoxazol-5-yl)ethanone has been studied for its potential use as a pesticide. It has been shown to exhibit insecticidal properties against several insect species, making it a potential candidate for the development of new insecticides.

properties

IUPAC Name

1-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-4-3-6(5(2)8)9-7-4/h6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGGDPKCRUNYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methyl-4,5-dihydroisoxazol-5-yl)ethanone

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